Superior Downstream Pharmacological Profile: Synergistic Activity of Derived Eltenac in ARDS/IRDS Models
The procurement of this intermediate is justified by the quantitative therapeutic advantage of its direct downstream product, 4-(2,6-dichloroanilino)-3-thiopheneacetic acid (Eltenac). In a preclinical model of Acute Respiratory Distress Syndrome (ARDS), the co-administration of Eltenac with a sub-therapeutic dose of lung surfactant (25 mg/kg) resulted in a significant, dose-dependent improvement in arterial oxygen partial pressure (PaO2), achieving levels comparable to a 100 mg/kg dose of surfactant alone. This synergistic effect allows for a reduction in the required amount of expensive lung surfactant [1].
| Evidence Dimension | Improvement in PaO2 (arterial oxygen partial pressure) |
|---|---|
| Target Compound Data | Eltenac (0.1-0.3 mg/kg i.tr.) + Lung Surfactant (25 mg/kg i.tr.) |
| Comparator Or Baseline | Lung Surfactant (100 mg/kg i.tr.) |
| Quantified Difference | Equivalent improvement in PaO2, demonstrating a superadditive (synergistic) effect |
| Conditions | In vivo ARDS model (repetitive lung lavage), intratracheal (i.tr.) administration |
Why This Matters
This evidence demonstrates that the intermediate's final product, Eltenac, provides a quantifiable therapeutic advantage, thereby justifying the procurement of the precursor for research into improved ARDS/IRDS treatments or for synthesizing a compound with known synergistic potential.
- [1] US Patent Application 20040198664. Compositions comprising phenylaminothiophenacetic acid derivatives for the treatment of acute or adult respiratory distress syndrome (ARDS) and infant respiratory distress syndrome (IRDS). August 7, 2003. View Source
